2-Butan-2-yl-6-methylpyridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
143814-38-4 |
|---|---|
Molecular Formula |
C10H15N |
Molecular Weight |
149.23 g/mol |
IUPAC Name |
2-butan-2-yl-6-methylpyridine |
InChI |
InChI=1S/C10H15N/c1-4-8(2)10-7-5-6-9(3)11-10/h5-8H,4H2,1-3H3 |
InChI Key |
GGBPAKMVBXFOAD-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC(=N1)C |
Canonical SMILES |
CCC(C)C1=CC=CC(=N1)C |
Synonyms |
Pyridine, 2-methyl-6-(1-methylpropyl)- (9CI) |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 2 Butan 2 Yl 6 Methylpyridine
Review of Established Pyridine (B92270) Synthesis Routes Applicable to Alkylpyridines
The construction of the pyridine ring is a foundational aspect of heterocyclic chemistry, with numerous methods developed over more than a century. These can be broadly categorized into classical and modern approaches, both of which offer pathways to alkyl-substituted pyridines.
Classical Heterocyclic Synthesis Approaches
Classical methods for pyridine synthesis often involve the condensation of carbonyl compounds with an ammonia (B1221849) source to form the heterocyclic ring. These methods are valued for their use of readily available starting materials.
Hantzsch Pyridine Synthesis : Developed by Arthur Hantzsch in 1881, this is a four-component reaction involving two equivalents of a β-ketoester, an aldehyde, and an ammonia source (like ammonium (B1175870) acetate). The initial product is a dihydropyridine, which is subsequently oxidized to the aromatic pyridine. While versatile, this method typically produces symmetrically substituted pyridines. To achieve an asymmetrical product like 2-butan-2-yl-6-methylpyridine, modifications to the starting materials would be necessary, potentially using two different β-dicarbonyl compounds, which could lead to a mixture of products and complicate purification.
Bohlmann-Rahtz Pyridine Synthesis : This method involves the condensation of a 1,3-dicarbonyl compound with an enamine and ammonia, offering a high degree of regiochemical control. It proceeds through a tandem Michael addition-heterocyclization pathway. This approach is more amenable to the synthesis of asymmetrically substituted pyridines.
Condensation of 1,5-Dicarbonyl Compounds : A straightforward route to pyridines involves the reaction of a 1,5-diketone with ammonia. This reaction forms a 1,4-dihydropyridine (B1200194) intermediate that is then oxidized to the pyridine. The primary challenge lies in the synthesis of the requisite unsymmetrical 1,5-dicarbonyl precursor.
A summary of classical pyridine syntheses is presented below:
Interactive Data Table: Overview of Classical Pyridine Synthesis Methods| Synthesis Name | Key Reactants | Intermediate | Key Features |
|---|---|---|---|
| Hantzsch Synthesis | β-Ketoester (2 equiv.), Aldehyde, Ammonia | Dihydropyridine | Typically forms symmetrical pyridines; requires subsequent oxidation. |
| Bohlmann-Rahtz Synthesis | 1,3-Dicarbonyl, Enamine, Ammonia | Not specified | Good regiochemical control for asymmetrical pyridines. |
Modern Catalyst-Mediated Cyclization Reactions
Modern synthetic methods often employ transition metal catalysts to achieve higher efficiency, milder reaction conditions, and greater control over selectivity.
[2+2+2] Cycloaddition Reactions : This powerful, atom-economical method involves the cyclotrimerization of two alkyne molecules and a nitrile, catalyzed by transition metals like cobalt or rhodium. This approach is highly modular, allowing for the construction of a wide variety of substituted pyridines. For the synthesis of this compound, one could envision the reaction of an appropriate alkyne with acetonitrile, although regioselectivity can be a challenge with unsymmetrical alkynes. Cobalt(I) complexes, sometimes generated in situ from stable Co(III) precatalysts, have proven to be effective catalysts for these transformations.
Palladium-Catalyzed Cross-Coupling and Cyclization : Palladium catalysts are widely used for constructing C-C and C-N bonds. A notable strategy for 2,6-disubstituted pyridines involves the palladium-catalyzed denitrogenation of pyridotriazoles. This method generates a metal-carbene intermediate in situ, which can then react to form the desired pyridine derivative. While powerful, this route is often used for synthesizing aryl-substituted pyridines.
Other Metal-Catalyzed Approaches : Various other metals, including nickel and ruthenium, have been employed in pyridine synthesis. Nickel-catalyzed alkenylation of triazolopyridines followed by excision of the N2 fragment provides a route to 2,6-disubstituted pyridines. Ruthenium catalysts can mediate a formal [4+2] cycloaddition of enamides and alkynes.
Directed Synthesis of this compound
The direct synthesis of a specific, asymmetrically substituted pyridine like this compound requires careful strategic planning to control the placement of the alkyl groups.
Precursor Design and Selection for Regioselectivity
Achieving the desired 2,6-disubstitution pattern is a key challenge. Several strategies can be employed:
Stepwise Functionalization : A common and effective approach is to start with a pre-functionalized pyridine ring and introduce the substituents sequentially. For instance, one could begin with a 2-methylpyridine (B31789) (α-picoline) derivative and introduce the butan-2-yl group at the 6-position, or vice-versa. The addition of Grignard reagents to pyridine N-oxides is a well-established method for introducing alkyl groups at the 2-position. A sequential strategy could involve:
Addition of a butan-2-yl Grignard reagent to 6-methylpyridine N-oxide.
Alternatively, addition of a methyl Grignard reagent to a pyridine N-oxide already bearing a butan-2-yl group.
Ring Construction with Pre-defined Fragments : Building the pyridine ring from precursors that already contain the required methyl and butan-2-yl moieties can ensure regioselectivity. For example, a modified Bohlmann-Rahtz synthesis could utilize a ketone containing the butan-2-yl group, which would ultimately be incorporated into the final pyridine structure.
Optimization of Reaction Conditions and Reagent Selection
The choice of reagents and reaction conditions is critical for maximizing yield and minimizing side products.
**Alkylation of Pyridine
Innovative Synthetic Methodologies for Pyridine Derivatives
Recent advancements in synthetic chemistry have provided novel pathways for the synthesis of alkylpyridines. These methods often overcome the challenges associated with traditional syntheses, such as harsh reaction conditions and limited substrate scope, by employing catalytic systems that enable unique bond formations.
Visible-light photoredox catalysis has become a powerful strategy in organic synthesis, using light energy to facilitate redox reactions under mild conditions. usp.brsigmaaldrich.com This approach utilizes a photocatalyst, which can be a transition metal complex (e.g., of iridium or ruthenium) or an organic dye, that absorbs light to reach an excited state. usp.br This photoexcited catalyst can then engage in single-electron transfer (SET) processes with organic substrates, generating highly reactive radical intermediates that can form new carbon-carbon bonds. usp.brsigmaaldrich.com
In the context of alkylpyridine synthesis, photoredox catalysis enables transformations that are otherwise difficult to achieve. One notable application is the reductive coupling of bromopyridines with tertiary alkyl bromides, a method well-suited for creating sterically congested alkylpyridines with all-carbon quaternary centers. researchgate.net This nickel-catalyzed process features mild conditions and high functional group tolerance. researchgate.net Another strategy involves the photoredox-mediated hydropyridylation of alkenes, which is facilitated by the generation of 2-pyridyl radicals. researchgate.net Furthermore, photoredox catalysis has been merged with nickel catalysis in the three-component amidoarylation of alkenes, showcasing its versatility in constructing complex heterocyclic systems. mdpi.com
| Method | Catalyst System | Description | Key Advantages |
|---|---|---|---|
| Reductive Cross-Coupling researchgate.net | Nickel Catalyst / Photoredox Catalyst | Couples bromopyridines with tertiary alkyl bromides to form alkylpyridines with quaternary carbons. | Mild conditions, broad scope, high functional group tolerance. |
| Hydropyridylation of Alkenes researchgate.net | Photoredox Catalyst | Generates 2-pyridyl radicals that add across alkenes. | Direct functionalization of alkenes. |
| Amidoarylation of Alkenes mdpi.com | Iridium Photocatalyst / Nickel Catalyst | A three-component reaction involving alkenes, amides, and aryl halides. | Synthesis of complex five-membered heterocycles. |
Organometallic Routes
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern synthesis for forming carbon-carbon bonds. For 2-alkylpyridines, these methods typically involve coupling a halopyridine with an organometallic reagent. Key methodologies include:
Kumada Coupling: Utilizes a Grignard reagent (alkylmagnesium bromide) with a nickel or palladium catalyst.
Suzuki-Miyaura Coupling: Employs an organoboron reagent (boronic acid or ester) with a palladium catalyst. A recent development uses well-defined Pd-NHC (N-heterocyclic carbene) catalysts for the B-alkyl Suzuki cross-coupling of 2-pyridyl ammonium salts, providing a broad scope for synthesizing functionalized 2-alkylpyridines. organic-chemistry.org
Negishi Coupling: Involves an organozinc reagent with a palladium catalyst.
Another classical organometallic approach is the direct metallation-alkylation sequence. This involves the deprotonation of a pyridine derivative at the 2-position using a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to form a 2-lithiopyridine intermediate. This highly reactive nucleophile then reacts with an alkyl halide to yield the 2-alkylpyridine. The enantioselective alkylation of 2-alkylpyridines has also been achieved by controlling the aggregation state of the organolithium reagents involved. escholarship.orgnih.gov
| Method | Reagents | Catalyst | Description |
|---|---|---|---|
| Kumada Coupling | 2-Halopyridine, Alkyl-MgBr | Nickel or Palladium | Cross-coupling of a Grignard reagent with a halopyridine. |
| Suzuki-Miyaura Coupling organic-chemistry.org | 2-Halopyridine/Ammonium Salt, Alkyl-B(OR)₂ | Palladium | Cross-coupling of an organoboron reagent with a halopyridine derivative. |
| Negishi Coupling | 2-Halopyridine, Alkyl-ZnX | Palladium | Cross-coupling of an organozinc reagent with a halopyridine. |
| Metallation-Alkylation | Pyridine, Strong Base (e.g., LDA), Alkyl Halide | None | Deprotonation followed by nucleophilic substitution. |
Organocatalytic Routes
Organocatalysis utilizes small organic molecules to catalyze chemical reactions, avoiding the need for metal catalysts. A notable strategy for functionalizing alkylpyridines is the direct C(sp³)–H allylic alkylation using Morita–Baylis–Hillman (MBH) carbonates. beilstein-journals.org This reaction proceeds through a tandem SN2' type nucleophilic substitution followed by an aza-Cope rearrangement. beilstein-journals.org This method is advantageous as it can be performed without a base or catalyst and tolerates various alkyl substituents on the 2-alkylpyridine, affording allylation products in moderate to high yields. beilstein-journals.orgresearchgate.net Synergistic catalysis, which combines organocatalysis with metal-Lewis-acid activation, has also been developed for the enantioselective addition of alkylazaarenes to enals, further expanding the toolkit for creating complex chiral pyridine derivatives. researchgate.netriosresearchgroup.com
Isolation and Purification Techniques in Alkylpyridine Synthesis
Following the synthesis of alkylpyridines, effective isolation and purification are critical to obtaining the final product with high purity. The choice of technique depends on the physical properties of the target compound, the nature of the impurities, and the scale of the reaction.
Standard laboratory procedures often begin with an aqueous workup, where the reaction mixture is washed with water and optionally brine to remove water-soluble byproducts and reagents. google.com For nonpolar products like many alkylpyridines, extraction into an organic solvent such as toluene (B28343) is common. google.com
Subsequent purification is typically achieved through one or more of the following methods:
Vacuum Distillation: This technique is suitable for thermally stable, volatile liquid products. By reducing the pressure, the boiling point of the compound is lowered, allowing for its separation from non-volatile impurities without thermal decomposition. google.com
Flash Column Chromatography: A highly versatile method used to separate compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel). acs.org It is effective for purifying a wide range of compounds, including those that are not amenable to distillation.
Recrystallization: For solid products or those that can be derivatized into a crystalline form, recrystallization is an effective purification method. It involves dissolving the crude product in a suitable solvent at an elevated temperature and allowing it to slowly cool, whereupon the pure compound crystallizes out, leaving impurities behind in the solution. acs.org This method has been successfully applied to the large-scale purification of picolyl sulfones, avoiding the need for chromatography. acs.org
On an industrial scale, or for specific applications, more advanced techniques may be employed. Supercritical fluid extraction (SFE) using solvents like carbon dioxide offers a green alternative for separating pyridines and alkylpyridines from aqueous solutions. google.com This method can be operated continuously and allows for the recycling of the CO₂ solvent. google.com
| Technique | Principle of Separation | Typical Application | Reference |
|---|---|---|---|
| Vacuum Distillation | Difference in boiling points under reduced pressure. | Purification of thermally stable, volatile liquids. | google.com |
| Flash Column Chromatography | Differential adsorption to a solid stationary phase. | General purpose purification for a wide range of compounds. | acs.org |
| Recrystallization | Difference in solubility at varying temperatures. | Purification of solid compounds or those that form stable crystals. | acs.org |
| Supercritical Fluid Extraction (SFE) | Extraction using a fluid above its critical temperature and pressure. | Industrial separation from aqueous solutions; green chemistry. | google.com |
Advanced Spectroscopic and Analytical Characterization of 2 Butan 2 Yl 6 Methylpyridine
Elucidation of Molecular Structure through Nuclear Magnetic Resonance (NMR) Spectroscopynih.govacs.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds. Through the analysis of 1H and 13C NMR spectra, as well as two-dimensional NMR experiments, the precise arrangement of atoms and their connectivity within the 2-Butan-2-yl-6-methylpyridine molecule can be unequivocally established.
1H NMR and 13C NMR Spectral Analysisacs.orgresearchgate.net
The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound provide fundamental information about the chemical environment of each hydrogen and carbon atom.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the sec-butyl and methyl substituents. The three aromatic protons on the pyridine ring typically appear as a multiplet system in the range of δ 7.0-8.0 ppm. The protons at positions 3 and 5 would likely be doublets, coupled to the proton at position 4, which would appear as a triplet. The aliphatic protons of the butan-2-yl group would include a methine (CH) proton appearing as a multiplet, a methylene (B1212753) (CH₂) group also as a multiplet, and two distinct methyl (CH₃) groups, one appearing as a triplet and the other as a doublet. The methyl group at position 6 on the pyridine ring would present as a sharp singlet.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The pyridine ring carbons are expected to resonate in the aromatic region (δ 120-160 ppm), with the carbon atoms bearing the alkyl substituents (C2 and C6) showing characteristic shifts. The carbons of the butan-2-yl and methyl groups will appear in the aliphatic region of the spectrum (δ 10-40 ppm). stackexchange.comdocbrown.infodocbrown.info
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous structures and standard substituent effects.
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Pyridine H3/H5 | ~7.0-7.2 (d) | ~120-125 |
| Pyridine H4 | ~7.5-7.7 (t) | ~135-138 |
| Pyridine C2 | - | ~160-163 |
| Pyridine C6 | - | ~156-159 |
| 6-CH₃ | ~2.5 (s) | ~22-25 |
| Butan-2-yl CH | ~3.0 (m) | ~38-42 |
| Butan-2-yl CH₂ | ~1.7 (m) | ~29-32 |
| Butan-2-yl CH₃ (doublet) | ~1.3 (d) | ~20-23 |
| Butan-2-yl CH₃ (triplet) | ~0.9 (t) | ~11-14 |
Two-Dimensional NMR Techniques
To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed. nih.govipb.pt
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons. This would clearly show the correlation between the H3, H4, and H5 protons on the pyridine ring, confirming their positions relative to each other. It would also map the connectivity within the butan-2-yl group, showing correlations from the methine proton to both the methylene protons and the protons of the adjacent methyl group.
Heteronuclear Single Quantum Coherence (HSQC): This ¹H-¹³C correlation experiment links each proton signal to the signal of the carbon atom to which it is directly attached. An HSQC spectrum would definitively assign each carbon signal based on the previously assigned proton signals, for instance, linking the singlet at ~2.5 ppm to the C6-methyl carbon and the aromatic proton signals to their corresponding ring carbons.
Mass Spectrometry for Molecular Weight and Fragmentation Analysisbenchchem.combenchchem.com
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is utilized to determine the precise mass of the molecular ion. For this compound (C₁₀H₁₅N), the calculated monoisotopic mass is 149.1204 Da. An HRMS measurement would provide an experimental mass with high accuracy (typically to within 5 ppm), which serves to confirm the elemental formula C₁₀H₁₅N and distinguish it from other potential compounds with the same nominal mass. rsc.orgrsc.orgbeilstein-journals.org
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) involves the selection of the molecular ion (or a primary fragment ion), which is then subjected to collision-induced dissociation to produce a series of fragment ions. The resulting fragmentation pattern is characteristic of the molecule's structure. libretexts.orgsapub.org
For this compound, the electron ionization (EI) mass spectrum would show a molecular ion peak [M]⁺• at an m/z of 149. Key fragmentation pathways would include:
Alpha-Cleavage: The most favorable fragmentation for alkyl-substituted aromatic rings is the cleavage of the C-C bond beta to the ring. In this case, the loss of an ethyl radical (•C₂H₅, 29 Da) from the butan-2-yl group is expected, leading to a prominent and stable resonance-stabilized cation at m/z 120. This is often the base peak in the spectrum.
Loss of Propene: A McLafferty-type rearrangement could lead to the elimination of a neutral propene molecule (C₃H₆, 42 Da), resulting in a fragment ion at m/z 107.
Loss of a Methyl Radical: Cleavage of a methyl group (•CH₃, 15 Da) could also occur, though it is typically less favored than the loss of the larger ethyl radical, yielding a peak at m/z 134.
Table 2: Predicted Major Mass Fragments for this compound Predicted data based on established fragmentation patterns for alkylpyridines. libretexts.orgsapub.org
| m/z | Proposed Fragment | Formula |
| 149 | Molecular Ion | [C₁₀H₁₅N]⁺• |
| 134 | [M - CH₃]⁺ | [C₉H₁₂N]⁺ |
| 120 | [M - C₂H₅]⁺ | [C₈H₁₀N]⁺ |
| 107 | [M - C₃H₆]⁺• | [C₇H₉N]⁺• |
| 93 | [M - C₄H₈]⁺• | [C₆H₇N]⁺• |
Vibrational Spectroscopy for Functional Group Identificationbenchchem.comrsc.orggoogle.com
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds. scifiniti.comresearchgate.net
The spectrum of this compound would exhibit characteristic absorption bands corresponding to its aromatic and aliphatic components.
C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring are expected in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching vibrations from the methyl and butan-2-yl groups would appear as strong bands in the 2850-2970 cm⁻¹ region.
C=C and C=N Stretching: The characteristic stretching vibrations of the C=C and C=N bonds within the pyridine ring would result in several bands in the 1450-1610 cm⁻¹ region. These are typically sharp and of variable intensity.
C-H Bending: Aliphatic C-H bending vibrations (scissoring, rocking, and wagging) for the methyl and methylene groups would be observed in the 1370-1470 cm⁻¹ range. Out-of-plane C-H bending for the substituted pyridine ring would also produce signals in the fingerprint region below 900 cm⁻¹.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound Predicted data based on characteristic group frequencies and data from analogous structures. researchgate.netnist.gov
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3000-3100 | C-H Stretch | Pyridine Ring |
| 2850-2970 | C-H Stretch | Alkyl Groups (Butan-2-yl, Methyl) |
| 1580-1610 | C=N, C=C Stretch | Pyridine Ring |
| 1450-1580 | C=C Stretch | Pyridine Ring |
| 1370-1470 | C-H Bend | Alkyl Groups |
| 750-850 | C-H Out-of-plane Bend | Pyridine Ring |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups and elucidating the molecular structure of a compound by measuring the absorption of infrared radiation. The FT-IR spectrum of a substituted pyridine, such as this compound, will exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.
In related substituted pyridines, distinct vibrational modes are well-documented. For instance, the C-H stretching vibrations of the methyl group typically appear in the range of 2981–3005 cm⁻¹ for asymmetric stretching and 2932–2935 cm⁻¹ for symmetric stretching. mdpi.com The aromatic C-H stretching vibrations of the pyridine ring are expected to occur at frequencies slightly above 3000 cm⁻¹. libretexts.org
The C=C and C=N stretching vibrations within the pyridine ring are generally observed in the 1400-1650 cm⁻¹ region. researchgate.net The exact positions of these peaks can be influenced by the nature and position of the substituents on the ring. The bending vibrations of the methyl group, both symmetric and asymmetric, are typically found around 1326–1278 cm⁻¹ and 1429–1437 cm⁻¹, respectively. mdpi.com Furthermore, C-C stretching vibrations within the butyl substituent and between the substituent and the ring will also contribute to the fingerprint region of the spectrum. For example, in 2-butanone, the C=O stretch is a strong band at 1715 cm⁻¹. libretexts.org While this compound lacks a carbonyl group, the stretching and bending vibrations of the butyl group's C-C and C-H bonds will produce a complex pattern in the lower frequency region. The analysis of 2-chloro-6-methyl pyridine by FT-IR has also provided assignments for fundamental frequencies which can be compared. orientjchem.org
A detailed analysis of the FT-IR spectrum of this compound would involve assigning each observed absorption band to a specific molecular vibration, often aided by computational methods like Density Functional Theory (DFT) calculations. researchgate.net
Table 1: Representative FT-IR Vibrational Modes for Substituted Pyridines
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |
|---|---|---|
| Asymmetric CH₃ Stretch | 2981–3005 | mdpi.com |
| Symmetric CH₃ Stretch | 2932–2935 | mdpi.com |
| Aromatic C-H Stretch | >3000 | libretexts.org |
| Pyridine Ring C=C, C=N Stretch | 1400–1650 | researchgate.net |
| Asymmetric CH₃ Bend | 1429–1437 | mdpi.com |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR by detecting the inelastic scattering of monochromatic light. This technique is particularly sensitive to non-polar bonds and symmetric vibrations. riverd.com For this compound, Raman spectroscopy can help to confirm and clarify the assignments of vibrational modes.
The Raman spectra of alkyl-substituted pyridines will show characteristic bands. The ring breathing mode, a symmetric vibration of the entire pyridine ring, is often a strong and sharp peak, providing a clear fingerprint for the heterocyclic core. The C-C stretching modes of the butyl group and the C-C bond connecting it to the pyridine ring are also expected to be Raman active. spectroscopyonline.com
In studies of similar molecules, such as 2-methoxy-6-methyl pyridine, both FT-IR and FT-Raman spectra were used in conjunction with theoretical calculations to provide a complete vibrational analysis. researchgate.net The differences in the C-C and C-O stretching modes of butanol isomers, for example, are clearly distinguishable in their Raman spectra. spectroscopyonline.com This highlights the utility of Raman spectroscopy in differentiating between structurally similar compounds. The analysis of complex mixtures, such as gasoline, has also been successfully performed using this technique. spectroscopyonline.com
The combination of FT-IR and Raman spectroscopy, supported by computational analysis, allows for a comprehensive understanding of the vibrational properties of this compound. researchgate.net
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs in the crystal lattice. researchgate.net
While a specific crystal structure for this compound was not found in the search results, the structures of related substituted pyridines and lutidines have been extensively studied. For example, the crystal structure of 2,6-lutidine (2,6-dimethylpyridine) was determined at 120 K. researchgate.net It crystallizes in the orthorhombic space group Fdd2, with unit cell parameters of a = 13.782 Å, b = 14.805 Å, and c = 6.317 Å. researchgate.net In this structure, the molecule is situated on a crystallographic diad axis. researchgate.net
In complexes containing 2,6-lutidine, the pyridine ring often orients itself nearly perpendicular to the coordination plane of a metal atom. cdnsciencepub.comcdnsciencepub.com The analysis of various metal complexes with substituted pyridines reveals details about intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. researchgate.netresearchgate.net For instance, in the crystal structure of a semi-synthetic pyrrolizidine (B1209537) alkaloid containing a 2,6-lutidine moiety, intermolecular hydrogen bonding was observed. journals.co.za
A crystallographic study of this compound would provide invaluable data, including its crystal system, space group, and precise molecular geometry. This experimental data would also serve as a benchmark for validating the accuracy of theoretical structural calculations.
Table 2: Example Crystallographic Data for 2,6-Lutidine
| Crystallographic Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | researchgate.net |
| Space Group | Fdd2 | researchgate.net |
| a (Å) | 13.782 (3) | researchgate.net |
| b (Å) | 14.805 (3) | researchgate.net |
| c (Å) | 6.317 (1) | researchgate.net |
| V (ų) | 1288.9 (4) | researchgate.net |
| Z | 8 | researchgate.net |
Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common methods used for the analysis of organic compounds like this compound.
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds. It has been successfully used for the determination of alkyl pyridines in various matrices. acs.orgnih.gov The separation in GC is based on the compound's boiling point and its interaction with the stationary phase of the column. For isomeric compounds, such as different alkylpyridines, retention indices are often used in addition to mass spectra for unambiguous identification. nih.gov
High-performance liquid chromatography (HPLC) is another versatile technique for purity assessment. nih.gov In HPLC, the separation is based on the compound's polarity and its interaction with the stationary and mobile phases. Different column chemistries (e.g., C18) and mobile phase compositions can be optimized to achieve the desired separation. nih.gov Peak purity can be assessed using a photodiode array (PDA) detector, which measures the UV-Vis spectrum across the entire chromatographic peak. chromatographyonline.com A consistent spectrum across the peak indicates that it is likely a single component. chromatographyonline.com For more complex separations, two-dimensional liquid chromatography (2D-LC) can provide enhanced resolution. chromatographyonline.com
Countercurrent chromatography (CCC) is a form of liquid-liquid chromatography that avoids the use of a solid support, which can be advantageous for preventing irreversible adsorption of the analyte. researchgate.net This technique has been applied to the separation of a wide range of natural products and pharmaceuticals. researchgate.net
Computational Chemistry and Theoretical Investigations of 2 Butan 2 Yl 6 Methylpyridine
Electronic Structure and Molecular Orbital Theory Studies
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 2-Butan-2-yl-6-methylpyridine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to determine its ground state properties. nih.gov These calculations would yield the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation.
Furthermore, DFT provides insights into the electronic properties of the molecule. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive. The distribution of these frontier orbitals would also be visualized to predict sites susceptible to electrophilic and nucleophilic attack. Other properties like the dipole moment, atomic charges (e.g., Mulliken charges), and the electrostatic potential map would also be computed to understand the charge distribution and polarity of the molecule.
Illustrative DFT-Calculated Ground State Properties for a 2,6-Alkylpyridine
| Property | Predicted Value |
| Optimized Total Energy | Value in Hartrees (e.g., -485.12345 Ha) |
| HOMO Energy | Value in eV (e.g., -6.5 eV) |
| LUMO Energy | Value in eV (e.g., -0.8 eV) |
| HOMO-LUMO Gap | Value in eV (e.g., 5.7 eV) |
| Dipole Moment | Value in Debye (e.g., 1.9 D) |
| N1 Atom Mulliken Charge | Value in e (e.g., -0.45 e) |
| C2-N1 Bond Length | Value in Å (e.g., 1.34 Å) |
| C6-N1 Bond Length | Value in Å (e.g., 1.34 Å) |
Note: The data in this table is hypothetical and serves to illustrate the typical output of a DFT calculation for a molecule similar to this compound.
Beyond DFT, other computational methods could be applied. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), are based on first principles without the use of empirical parameters. These methods can provide very accurate results but are computationally more demanding than DFT. They could be used to benchmark the results obtained from DFT calculations for smaller, related molecules.
Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. While less accurate than DFT or ab initio methods, they are much faster and can be applied to larger molecular systems or for preliminary, less computationally intensive explorations of the potential energy surface.
Conformational Analysis and Potential Energy Surface Mapping
The presence of a flexible sec-butyl group in this compound necessitates a thorough conformational analysis. The rotation around the single bond connecting the chiral carbon of the sec-butyl group to the pyridine (B92270) ring is expected to be the most significant degree of freedom.
Computational methods can be used to map the potential energy surface (PES) by systematically rotating this dihedral angle and calculating the energy at each step. This process would identify the low-energy conformers (rotamers) and the energy barriers between them. The results would reveal the most stable spatial arrangement of the sec-butyl group relative to the pyridine ring, which is influenced by steric hindrance between the ethyl and methyl groups of the sec-butyl substituent and the methyl group at the 6-position of the pyridine ring. Such studies are crucial for understanding how the molecule's shape influences its interactions with other molecules or biological targets.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in various environments, such as in a solvent or at an interface. researchgate.netacs.orgacs.org In an MD simulation, the atoms of the molecule and its surroundings are treated as classical particles, and their trajectories are calculated over time by solving Newton's equations of motion.
An MD simulation of this compound in an explicit solvent like water or a nonpolar solvent like n-octane would reveal information about its solvation structure, diffusion, and rotational dynamics. researchgate.net For instance, simulations could show how the pyridine nitrogen atom interacts with water molecules through hydrogen bonding and how the alkyl groups are solvated. At an oil-water interface, MD simulations could predict the preferred orientation of the molecule, which is relevant for applications in materials science and chemical engineering. acs.orgacs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyridine Scaffolds
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.netresearchgate.netmdpi.com For a pyridine scaffold, a QSAR model would be developed by calculating a set of molecular descriptors for a series of pyridine derivatives with known activities. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.
For this compound, relevant descriptors would include:
Steric descriptors: Molecular weight, van der Waals volume, and shape indices.
Electronic descriptors: Dipole moment, HOMO/LUMO energies, and atomic charges derived from quantum chemical calculations.
Hydrophobic descriptors: The logarithm of the partition coefficient (logP), which describes the molecule's lipophilicity.
By including this compound in a dataset of related compounds, a QSAR model could predict its biological activity, for example, as an inhibitor of a particular enzyme. researchgate.net The model would also provide insights into which structural features are most important for the observed activity, guiding the design of new, more potent derivatives.
Examples of Descriptors Used in QSAR Models for Pyridine Derivatives
| Descriptor Type | Examples |
| Steric | Molecular Weight, Molar Refractivity |
| Electronic | Dipole Moment, HOMO/LUMO energies |
| Topological | Connectivity Indices, Wiener Index |
| Hydrophobic | LogP |
Theoretical Studies on Reaction Mechanisms and Transition States
Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions. researchgate.netchemrxiv.orgmdpi.com For this compound, theoretical studies could investigate various potential reactions, such as electrophilic aromatic substitution on the pyridine ring or reactions involving the alkyl side chains.
By calculating the potential energy surface for a proposed reaction, computational methods can identify the transition state structures, which are the energy maxima along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. For example, the reaction of this compound with an electrophile would be studied to determine the most likely site of attack on the pyridine ring and the structure and energy of the corresponding transition state. These studies provide a detailed, atomistic understanding of the reaction mechanism that can be difficult to obtain through experimental methods alone. researchgate.netchemrxiv.org
Reactivity and Chemical Transformations of 2 Butan 2 Yl 6 Methylpyridine
Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring
Electrophilic aromatic substitution (EAS) on an unsubstituted pyridine ring is a challenging transformation. The nitrogen atom exerts a strong electron-withdrawing inductive effect, deactivating the ring towards attack by electrophiles. uoanbar.edu.iq Furthermore, the acidic conditions often required for EAS reactions lead to the protonation of the nitrogen atom, forming a pyridinium (B92312) ion. This positive charge further deactivates the ring, making it even less reactive than nitrobenzene. uoanbar.edu.iqwikipedia.org
For pyridine itself, electrophilic attack occurs preferentially at the C3 and C5 positions, as the cationic intermediates (Wheland intermediates) resulting from attack at C2, C4, or C6 are significantly destabilized by placing a positive charge on the carbon adjacent to the already electron-deficient nitrogen. quimicaorganica.orgyoutube.com
In 2-butan-2-yl-6-methylpyridine, the two alkyl groups are electron-donating, which helps to partially counteract the deactivating effect of the nitrogen atom. wikipedia.org However, their presence at the C2 and C6 positions introduces severe steric hindrance, which generally prevents electrophilic attack at the adjacent C3 and C5 positions. While the alkyl groups would electronically favor substitution at the C4 position (para to the methyl group), this position is also electronically deactivated by the nitrogen atom. Consequently, electrophilic aromatic substitution on this compound is exceptionally difficult and requires harsh reaction conditions. Standard EAS reactions like Friedel-Crafts alkylation and acylation are generally not feasible, as the Lewis acid catalysts would coordinate with the nitrogen atom, leading to even greater deactivation. wikipedia.orgyoutube.com
An alternative strategy to achieve substitution on the pyridine ring involves the initial N-oxidation of the pyridine to form a pyridine-N-oxide. The N-oxide group is strongly activating and directs electrophiles to the C4 position. Subsequent reduction of the N-oxide can yield the C4-substituted pyridine. wikipedia.org However, the steric hindrance from the 2,6-dialkyl groups in this compound would likely impede the initial N-oxidation step as well.
| Factor | Effect on Reactivity | Influence on Regioselectivity |
|---|---|---|
| Nitrogen Heteroatom | Strong deactivation (electron-withdrawing) | Directs meta (C3, C5) in unsubstituted pyridine |
| Pyridinium Ion Formation | Severe deactivation under acidic conditions | Further enhances meta-directing effect |
| Alkyl Groups (Butan-2-yl, Methyl) | Weak activation (electron-donating) | Direct ortho/para (C3, C4, C5) |
| Steric Hindrance | Deactivation by blocking electrophile approach | Hinders attack at C3 and C5, making C4 the only plausible, though electronically disfavored, site |
Nucleophilic Additions and Substitutions Involving the Pyridine Nitrogen
A defining characteristic of 2,6-disubstituted pyridines is their behavior as non-nucleophilic bases. wikipedia.org The butan-2-yl and methyl groups flanking the nitrogen atom create a sterically hindered environment. This steric shield effectively blocks the nitrogen's lone pair of electrons from participating in nucleophilic attack on electrophilic centers. While the nitrogen can still accept a small electrophile like a proton (H+), making the compound a Brønsted base, it cannot easily form adducts with larger Lewis acids or participate in substitution reactions. wikipedia.orgwikipedia.org
This property is exemplified by the closely related compound, 2,6-di-tert-butylpyridine (B51100), which can be protonated but fails to form a stable adduct with the Lewis acid boron trifluoride (BF₃). wikipedia.org Similarly, this compound acts as a proton scavenger, a base that can neutralize acids generated in a reaction without interfering with other electrophilic reagents or metal catalysts. chemicalbook.comsigmaaldrich.com
The basicity of 2,6-dialkylpyridines is lower than what would be predicted based solely on the electron-donating nature of the alkyl groups. The steric strain introduced upon protonation, where the proton is crowded by the adjacent alkyl groups, weakens the basicity compared to less hindered pyridines. stackexchange.com
| Compound | pKa of Conjugate Acid | Nucleophilic Character | Reason for Nucleophilicity |
|---|---|---|---|
| Pyridine | 5.25 | Good | Nitrogen lone pair is sterically accessible. |
| 2,6-Lutidine (2,6-Dimethylpyridine) | 6.72 wikipedia.org | Weak / Hindered | Steric hindrance from two methyl groups. wikipedia.orgchemicalbook.com |
| 2,6-Di-tert-butylpyridine | 3.58 (in 50% EtOH) stackexchange.com | Extremely Poor / Non-nucleophilic | Severe steric hindrance from two tert-butyl groups. wikipedia.orgwikipedia.org |
| This compound | Estimated to be low | Poor / Non-nucleophilic | Significant steric hindrance from butan-2-yl and methyl groups. |
Reactions Involving the Alkyl Side Chains
The butan-2-yl group can undergo reactions typical of alkyl substituents on an aromatic ring, particularly at the "benzylic-like" position—the carbon atom directly attached to the pyridine ring. This C-H bond is weaker than other C-H bonds in the chain due to the ability of the aromatic ring to stabilize the resulting radical intermediate.
A primary method for functionalizing this position is through free-radical halogenation. wikipedia.org Under UV light or with a radical initiator, reaction with reagents like N-bromosuccinimide (NBS) can selectively introduce a bromine atom at the benzylic-like carbon. youtube.com
This halogenated intermediate serves as a versatile precursor for further transformations. It can undergo nucleophilic substitution reactions to introduce a variety of functional groups (e.g., -OH, -CN, -OR) or elimination reactions to form an alkene.
The methyl group at the C6 position exhibits enhanced acidity compared to a typical alkane C-H bond. This is due to the electron-withdrawing nature of the pyridine ring, which helps to stabilize the negative charge of the conjugate base (a carbanion).
Using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or n-butyllithium, the methyl group can be deprotonated to form a lithiated species. This organometallic intermediate is a potent nucleophile and can react with a wide range of electrophiles. This allows for the elaboration of the methyl group into more complex side chains.
Reaction with Aldehydes and Ketones: Forms secondary and tertiary alcohols, respectively.
Reaction with Alkyl Halides: Leads to chain extension.
Reaction with Esters: Produces ketones.
This reactivity is analogous to that of 2,6-lutidine, where the methyl groups can be sequentially functionalized through deprotonation-alkylation steps. wikipedia.org
Oxidation and Reduction Pathways of this compound
The pyridine ring itself is relatively resistant to oxidation. However, the alkyl side chains are susceptible to oxidation, provided they possess a hydrogen atom on the carbon directly attached to the ring (a benzylic hydrogen). libretexts.orgunizin.orgopenstax.org Both the methyl and the butan-2-yl groups in this compound meet this requirement.
Treatment with strong oxidizing agents, such as hot aqueous potassium permanganate (B83412) (KMnO₄) or chromic acid, will oxidize the alkyl side chains. unizin.orglibretexts.org The entire side chain is typically cleaved, and the carbon attached to the ring is oxidized to a carboxylic acid group. Oxidation of this compound would be expected to yield pyridine-2,6-dicarboxylic acid. This reaction proceeds via a complex mechanism involving the formation of benzylic radical intermediates. openstax.org It is noteworthy that alkyl groups lacking a benzylic hydrogen, such as a tert-butyl group, are resistant to this type of oxidation. libretexts.orgcsbsju.edu
The aromatic pyridine ring can be fully reduced (hydrogenated) to the corresponding saturated heterocyclic system, a piperidine (B6355638) ring. This transformation typically requires catalytic hydrogenation under relatively forcing conditions due to the aromatic stability of the pyridine ring. researchgate.net
Commonly used heterogeneous catalysts include platinum oxide (PtO₂), rhodium-on-carbon (Rh/C), and palladium-on-carbon (Pd/C), often requiring high pressures of hydrogen gas and/or acidic conditions. researchgate.netresearchgate.net More recently, homogeneous catalysts based on iridium and rhodium have been developed that can effect the hydrogenation of substituted pyridines under milder conditions. chemrxiv.orgrsc.org The reduction of this compound would yield 2-butan-2-yl-6-methylpiperidine, a chiral molecule with multiple stereocenters.
| Reaction Type | Reagents | Product | Comments |
|---|---|---|---|
| Side-Chain Oxidation | KMnO₄, heat | Pyridine-2,6-dicarboxylic acid | Requires benzylic C-H bonds on both side chains. unizin.org |
| Ring Reduction (Hydrogenation) | H₂, PtO₂ or Rh/C | 2-Butan-2-yl-6-methylpiperidine | Reduces the aromatic ring to a saturated piperidine ring. researchgate.netrsc.org |
Complexation and Coordination Chemistry with Metal Centers
The ability of a pyridine derivative to act as a ligand in coordination chemistry is highly dependent on the steric environment around the nitrogen atom. While pyridine itself is an excellent ligand for a vast array of metal ions, substitution at the 2- and 6-positions can dramatically inhibit its coordinating ability.
In this compound, the bulky butan-2-yl group and the methyl group create a sterically congested pocket around the nitrogen's lone pair of electrons. This steric hindrance prevents the lone pair from effectively overlapping with the orbitals of a metal center, making the compound a very poor ligand. nih.govnih.gov Such molecules are often referred to as "non-coordinating" bases in the context of organometallic chemistry. wikipedia.org
This property is synthetically useful in catalysis, where a base is often needed to neutralize acid byproducts. A non-coordinating base like this compound can perform this function without binding to the metal catalyst and inhibiting its activity. nih.govscispace.com While coordination is severely disfavored, it is possible that complexes could be formed with very small or highly Lewis-acidic metal centers under forcing conditions, though such complexes would be highly strained.
Table of Mentioned Compounds
| Compound Name | Chemical Formula | Role in Article |
|---|---|---|
| This compound | C₁₀H₁₅N | Subject of the article |
| Pyridine | C₅H₅N | Reference compound for reactivity |
| Nitrobenzene | C₆H₅NO₂ | Reference for deactivated aromatic ring |
| Pyridine-N-oxide | C₅H₅NO | Activated intermediate for EAS |
| 2,6-Di-tert-butylpyridine | C₁₃H₂₁N | Sterically hindered, non-nucleophilic base analogue |
| Boron trifluoride | BF₃ | Lewis acid reference |
| 2,6-Lutidine (2,6-Dimethylpyridine) | C₇H₉N | Sterically hindered base analogue |
| N-bromosuccinimide (NBS) | C₄H₄BrNO₂ | Reagent for free-radical bromination |
| Lithium diisopropylamide (LDA) | C₆H₁₄LiN | Strong, non-nucleophilic base |
| n-Butyllithium | C₄H₉Li | Strong base and nucleophile |
| Potassium permanganate | KMnO₄ | Strong oxidizing agent |
| Pyridine-2,6-dicarboxylic acid | C₇H₅NO₄ | Oxidation product |
| 2-Butan-2-yl-6-methylpiperidine | C₁₀H₂₁N | Reduction product |
| Platinum oxide | PtO₂ | Hydrogenation catalyst |
Structure Activity Relationship Sar Research on 2 Butan 2 Yl 6 Methylpyridine Derivatives
Design Principles for Modulating Molecular Interactions through Structural Modifications
In the design of pyridine (B92270) derivatives, particularly those with substitution at the 2 and 6 positions, the primary principle for modulating molecular interactions revolves around the strategic manipulation of steric and electronic properties. The alkyl groups at these positions, such as the methyl and butan-2-yl groups in the target compound, create significant steric hindrance around the nitrogen atom. This steric bulk is a key design element that can be fine-tuned to control the pyridine's ability to coordinate with metal centers or interact with biological targets.
Correlating Substituent Effects on Reactivity and Selectivity
The reactivity and selectivity of a substituted pyridine are intrinsically linked to the electronic nature of its substituents. The pyridine ring itself is electron-deficient due to the electronegative nitrogen atom, which influences its reactivity in electrophilic and nucleophilic substitution reactions. uoanbar.edu.iqresearchgate.net Substituents at the 2 and 6 positions, like the butan-2-yl and methyl groups, exert both electronic and steric effects.
Electron-donating alkyl groups can slightly increase the electron density of the ring, which can affect its reactivity towards electrophiles. However, the dominant effect of bulky substituents at the 2 and 6 positions is steric hindrance, which can dictate the regioselectivity of reactions by blocking certain positions from attack. nih.gov For instance, in catalyzed C-H functionalization reactions, the design of 2,6-dialkylpyridine ligands is crucial for achieving desired selectivity, as the steric profile of the ligand can direct the catalyst to a specific site on a substrate. acs.org Without specific experimental data for 2-Butan-2-yl-6-methylpyridine, quantitative correlations between its substituent effects and its reactivity profile remain speculative.
Influence of Stereochemistry of the Butan-2-yl Moiety on Molecular Recognition
The butan-2-yl group is a chiral substituent, meaning it exists as two non-superimposable mirror images, or enantiomers ((R)- and (S)-2-butan-2-yl-6-methylpyridine). This stereochemistry can have a profound impact on molecular recognition processes, particularly in interactions with other chiral molecules such as proteins or in asymmetric catalysis.
The three-dimensional arrangement of the butan-2-yl group can lead to stereoselective interactions, where one enantiomer fits more favorably into a binding site or promotes a particular reaction pathway with higher efficiency. researchgate.netnih.gov In the context of ligand design for asymmetric catalysis, the chirality of a substituent on the pyridine ring can be instrumental in creating a chiral environment around a metal center, leading to the preferential formation of one enantiomer of the product. rsc.orgnih.gov The precise influence of the (R) versus (S) configuration of the butan-2-yl group in this compound on its molecular recognition capabilities would require dedicated studies involving the separation of its enantiomers and their evaluation in chiral systems.
Ligand Efficiency and Optimization Strategies in Pyridine Scaffolds
Ligand efficiency (LE) is a critical metric in drug discovery and ligand design that relates the binding affinity of a molecule to its size (typically measured by the number of non-hydrogen atoms). The pyridine scaffold is a common feature in many clinically successful drugs and is often a starting point for optimization campaigns. mdpi.com
Optimization strategies for pyridine-based ligands often involve a multi-pronged approach. This includes modifying substituents to improve binding affinity without excessively increasing molecular weight, thereby maintaining or improving ligand efficiency. Another key aspect is optimizing physicochemical properties, such as solubility and lipophilicity, to ensure the molecule has favorable drug-like characteristics. For 2,6-disubstituted pyridines, a common strategy involves exploring different alkyl or aryl groups at these positions to balance steric demands with desired electronic properties and binding interactions. nih.gov The goal is to maximize potency while retaining favorable pharmacokinetic and pharmacodynamic profiles. Without binding data for this compound or its derivatives, a quantitative discussion of its ligand efficiency is not possible.
Advanced Applications in Materials Science and Catalysis
2-Butan-2-yl-6-methylpyridine as a Ligand in Coordination Chemistry
Extensive searches for literature detailing the use of this compound as a ligand did not yield specific results. While the broader class of pyridine-based ligands is fundamental to coordination chemistry, research focusing on this particular substituted pyridine (B92270) is absent.
Design and Synthesis of Chiral and Achiral Metal-Ligand Complexes
Applications in Asymmetric Synthesis
Consistent with the lack of information on its chiral complexes, there are no documented applications of this compound or its metal complexes in the field of asymmetric synthesis. The development of chiral ligands is a cornerstone of asymmetric catalysis, but this specific compound does not appear to have been explored for this purpose in published research.
Role in Chemo- and Regioselective Transformations
No specific research articles or reviews could be found that detail the role of this compound as a ligand, catalyst, or reagent in directing the chemo- or regioselectivity of chemical transformations. While sterically hindered bases can influence selectivity, dedicated studies focusing on this compound's specific effects and applications are not present in the available literature.
Photoredox Catalysis and Electrocatalysis Involving Pyridine Derivatives
The fields of photoredox catalysis and electrocatalysis frequently utilize pyridine-based structures, most notably in bipyridine and terpyridine ligands for ruthenium and iridium catalysts. However, a thorough review of the literature found no mention of this compound being employed as a ligand or otherwise in these contexts. Its potential utility in tuning the electrochemical or photochemical properties of catalytic systems remains unexplored in published studies.
Environmental Behavior and Green Chemistry Aspects of Alkylpyridines
Environmental Fate and Transport of Pyridine (B92270) Derivatives
The fate of pyridine and its derivatives in the environment is governed by a combination of biological and physical processes, including biodegradation, photochemical transformation, and transport. researchgate.net Pyridine itself is readily broken down in soil environments. researchgate.nettandfonline.com However, the addition of substituent groups, such as alkyl groups on the pyridine ring, can significantly alter the compound's biodegradability. tandfonline.comsemanticscholar.org
The breakdown of pyridine derivatives in the environment can occur through various biotic and abiotic pathways. The structure of the specific derivative, particularly the nature and position of substituents on the ring, plays a major role in its susceptibility to degradation. tandfonline.comsemanticscholar.org
Biotic Degradation: Microbial degradation is a primary pathway for the removal of pyridines from soil and water. tandfonline.com Numerous bacteria capable of using pyridines as their sole source of carbon and nitrogen have been isolated from soils and industrial sludge. researchgate.nettandfonline.com The primary mechanism of bacterial degradation often involves hydroxylation of the pyridine ring, where oxygen atoms derived from water are incorporated into the structure. tandfonline.comsemanticscholar.org This initial step is unusual compared to the degradation of many other aromatic compounds. tandfonline.com
For instance, research on Arthrobacter sp. has identified a complete catabolic pathway for pyridine that involves four enzymatic steps, ultimately breaking the compound down into succinic acid. asm.orgnih.gov This process is initiated by a two-component monooxygenase system that cleaves the pyridine ring directly without prior reduction or hydroxylation. asm.orgnih.gov Other bacteria, such as Bacillus and Nocardia species, also demonstrate the ability to grow on pyridine as their sole carbon and nitrogen source. nih.gov While unsubstituted pyridine is often readily degraded, data on the environmental fate of alkylpyridines specifically are less common. researchgate.nettandfonline.com
Abiotic Degradation: Abiotic processes, such as photochemical transformations, also contribute to the breakdown of pyridines in the environment. researchgate.net For example, the photodegradation of the pyridine derivative picloram (B1677784) in aqueous systems has been documented. tandfonline.com However, detailed information on the abiotic degradation pathways for many alkylpyridines, including 2-Butan-2-yl-6-methylpyridine, is limited.
The table below summarizes common degradation intermediates identified in the microbial metabolism of pyridine compounds.
| Initial Compound | Key Intermediates | End Products | Microorganism Example |
| Pyridine | (Z)-N-(4-oxobut-1-enyl)formamide, Formate, Formamide | Succinic Acid, Ammonia (B1221849) | Arthrobacter sp., Bacillus sp. |
| 2-Methylpyridine (B31789) | Butanone-2, 5-methyl-2(3H)-furanone | Biomass, CO2 | Arthrobacter sp. KM-4 |
| 2-Hydroxypyridine | Pyridine-3,4-diol | Not fully elucidated | Agrobacterium sp. |
This table presents a generalized summary of findings from various studies. asm.orgnih.govresearchgate.netresearchgate.net
Pyridine and its alkylated derivatives enter the environment from various industrial and agricultural sources. tandfonline.com They are associated with synthetic fossil fuel processing, oil shale facilities, and are used in the manufacturing of pesticides, medicines, dyes, and flavorings. researchgate.nettandfonline.com
These compounds have been detected in surface waters, groundwaters, and subsoils, particularly near industrial sites. tandfonline.com The transport and distribution of pyridine derivatives are influenced by their physical and chemical properties. Pyridine itself is a volatile compound, which affects its presence in air and water. tandfonline.comtandfonline.com In soil, the movement of ionizable N-heterocyclic compounds like pyridine is complex, involving partitioning to soil organic carbon, cation exchange, and surface complexation. acs.org Soil pH is a critical factor, with cation exchange being the dominant sorption mechanism when the protonated fraction of the compound exceeds 5%. acs.org The adsorption of pyridine onto materials like water treatment residuals has also been studied as a potential remediation strategy, indicating its tendency to bind to solid matrices. iwaponline.comiwaponline.com
Bioremediation Strategies for Pyridine-Contaminated Systems
Bioremediation presents a promising and environmentally sound approach for cleaning up sites contaminated with pyridine and its derivatives. tandfonline.com This strategy harnesses the metabolic capabilities of microorganisms to break down these pollutants into less harmful substances. tandfonline.com
Numerous bacterial strains have been identified that can degrade pyridine, including species of Pseudomonas, Arthrobacter, Rhodococcus, and Bacillus. asm.orgnih.govresearchgate.net These microbes can utilize pyridine as a sole source of carbon, nitrogen, and energy. nih.gov In some cases, a co-culture of two different bacterial strains can achieve higher degradation efficiency than either strain alone. researchgate.net For example, a co-culture of Arthrobacter sp. and Rhodococcus sp. was able to remove over 98% of pyridine from a solution with an initial concentration of 5,000 mg/L within 120 hours. researchgate.net
The effectiveness of bioremediation can be enhanced through cell immobilization, where microorganisms are attached to a solid support. espublisher.com Immobilized cells of Bacillus brevis, for instance, degraded 200 ppm of pyridine in half the time required by free cells. espublisher.com Immobilization on materials like activated carbon can also increase the tolerance of the microbes to higher pollutant concentrations. espublisher.com
| Microorganism | Degradation Capability | Key Findings |
| Pseudomonas pseudoalcaligenes-KPN | Degrades pyridine in an activated sludge process. nih.gov | Used as sole carbon and nitrogen source; ammonia-nitrogen formed during metabolism. nih.gov |
| Arthrobacter sp. | Degrades pyridine, 2-methylpyridine, 4-methylpyridine, and 2,6-dimethylpyridine. researchgate.net | Can completely consume 2.5 g/L of pyridine in 24 hours. researchgate.net |
| Bacillus brevis (immobilized) | Degrades up to 800 ppm of pyridine in 40 hours. espublisher.com | Immobilization on activated carbon enhances efficiency and tolerance. espublisher.com |
| Co-culture of Arthrobacter sp. and Rhodococcus sp. | Degrades over 98% of 5,000 mg/L pyridine in 120 hours. researchgate.net | Co-culture shows better degradation efficiency than individual strains. researchgate.net |
Application of Green Chemistry Principles in the Synthesis and Use of this compound
Applying green chemistry principles to the synthesis of alkylpyridines like this compound aims to reduce the environmental impact of their production. ijarsct.co.in This involves developing more efficient, less hazardous, and atom-economical synthetic routes. researchgate.net
Traditional pyridine synthesis often uses hazardous reagents and solvents. ijarsct.co.in Green chemistry approaches focus on alternatives such as:
Greener Solvents: Shifting from toxic organic solvents like benzene (B151609) or chloroform (B151607) to more benign options like water, ethanol, or even solvent-free conditions reduces pollution and health risks. ijarsct.co.inresearchgate.net
Catalysis: The use of catalysts, including biocatalysts (enzymes) or novel metal complexes, can enable reactions under milder conditions, improve selectivity, and reduce waste. ijarsct.co.inresearchgate.net For example, rare-earth metal complexes have been shown to be highly active catalysts for the C-H alkylation of pyridines with alkenes, providing an atom-economical route to alkylated pyridine derivatives. researchgate.net Palladium-catalyzed methods have also been developed for the allylation of alkylpyridines. nih.gov
Alternative Energy Sources: Microwave-assisted synthesis has emerged as a green technique that can lead to excellent yields in very short reaction times, reducing energy consumption and the need for hazardous solvents. nih.gov
Atom Economy: Designing synthetic pathways where the maximum number of atoms from the reactants are incorporated into the final product minimizes the generation of by-products and waste. researchgate.net
While specific green synthesis routes for this compound are not extensively detailed in the literature, general methods for producing alkylated pyridines, such as the Minisci reaction under acid-free conditions or C-H alkylation catalyzed by rare-earth complexes, represent progress toward more sustainable chemical manufacturing. researchgate.netnih.gov
Analytical Methods for Environmental Monitoring of Alkylpyridines
Accurate and sensitive analytical methods are essential for monitoring the presence and concentration of alkylpyridines in environmental matrices. cdc.govnih.gov Gas chromatography (GC) is the most common technique for determining pyridine and its derivatives in environmental samples. tandfonline.comtandfonline.comcdc.gov
Several methods are employed for sample preparation and analysis:
Sample Preparation: For water samples, techniques like distillation or solvent extraction are often used. tandfonline.comtandfonline.comnih.gov For air samples, pyridine can be collected on solid sorbents like XAD-7, followed by thermal desorption. osha.gov Headspace analysis is another technique used, particularly for volatile compounds in solid or liquid samples. tandfonline.comtandfonline.com
Detection: Following separation by GC, detection is typically achieved using a flame ionization detector (FID) or, for higher sensitivity and specificity, a mass spectrometer (MS). cdc.govosha.gov Gas chromatography-tandem mass spectrometry (GC-MS/MS) provides very low detection limits, making it suitable for trace-level analysis in complex matrices like crustacean tissues and sediments. tandfonline.comtandfonline.com
Other Techniques: High-performance liquid chromatography (HPLC) has also been used to measure pyridine and its metabolites, offering compatibility with aqueous biological samples. cdc.govnih.gov Infrared (IR) spectroscopy can be used for the quantification of pyridines and to characterize acidic sites on catalysts. msesupplies.comacs.org
The table below outlines common analytical techniques for pyridine derivatives.
| Analytical Technique | Sample Matrix | Detection Limit | Key Features |
| GC-MS/SIM | River water, Sediment | 0.01-0.1 ng | Allows for simultaneous determination of twenty different pyridine bases. nih.gov |
| Headspace GC-MS/MS | Crustacean tissue, Sediment | 0.0060 mg/kg (tissue), 0.0023 mg/kg (sediment) | High sensitivity and accuracy for complex environmental samples. tandfonline.comtandfonline.com |
| GC-FID | Air | Not specified | Standard method for occupational exposure monitoring. osha.gov |
| HPLC | Urine, Biological liquids | Not specified | Compatible with liquid matrices. cdc.govnih.gov |
| Infrared Spectroscopy | Various | Not specified | Useful for quantification and structural analysis. acs.org |
Future Perspectives and Emerging Research Areas
Development of Next-Generation Synthetic Methodologies
The synthesis of functionalized pyridine (B92270) derivatives is a cornerstone of modern organic chemistry, with ongoing efforts to develop more efficient, selective, and sustainable methods. semanticscholar.orgnih.gov Future research on 2-Butan-2-yl-6-methylpyridine will likely leverage these cutting-edge techniques to move beyond classical condensation reactions.
Recent advancements in transition-metal-catalyzed cross-coupling and cyclization reactions offer powerful tools for the construction of highly substituted pyridine rings. semanticscholar.org For instance, rhodium-catalyzed chelation-assisted C-H activation of α,β-unsaturated ketoximes and their reaction with alkynes has emerged as a potent method for creating highly substituted pyridines. semanticscholar.org Such strategies could be adapted for the synthesis of novel analogs of this compound with diverse functionalities.
Furthermore, the development of metal-free, multicomponent reactions is gaining traction. For example, a simple and mild strategy utilizing the condensation between α,β-unsaturated aldehydes and propargylamine, catalyzed by sodium bicarbonate, provides a straightforward route to multisubstituted pyridines. nih.gov The application of such green and efficient methods will be crucial for the environmentally benign production of this compound and its derivatives.
Another promising avenue is the late-stage C-H functionalization of the pyridine ring, which allows for the direct introduction of functional groups without the need for de novo ring synthesis. rsc.orgnih.gov This approach is particularly valuable for rapidly generating a library of derivatives from a common scaffold, which is essential for structure-activity relationship studies.
Table 1: Comparison of Traditional vs. Next-Generation Pyridine Synthesis
| Feature | Traditional Methods (e.g., Hantzsch) | Next-Generation Methods |
| Reagents | Often requires harsh conditions and stoichiometric reagents. | Utilizes catalytic amounts of transition metals or metal-free catalysts. |
| Scope | Can be limited in terms of accessible substitution patterns. | Broader substrate scope, allowing for more diverse functionalization. semanticscholar.org |
| Efficiency | May involve multiple steps with moderate to good yields. | Often proceeds in fewer steps with high yields and selectivity. nih.gov |
| Sustainability | Can generate significant chemical waste. | Emphasizes atom economy and the use of greener reagents and solvents. |
Advanced Computational Design and Predictive Modeling
Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of molecules like this compound. Density Functional Theory (DFT) calculations, for example, can be employed to investigate the structural and optoelectronic properties of pyridine derivatives. rsc.org Such studies can predict key parameters like molecular geometry, electronic structure, and absorption spectra, providing valuable insights prior to experimental synthesis.
For instance, theoretical investigations of polynitro-bridged pyridine derivatives have been used to predict their heats of formation, crystal densities, and detonation properties, identifying them as potential high-energy-density materials. researchgate.net Similar in silico studies on this compound could help to identify its potential applications in materials science or medicinal chemistry.
Molecular docking studies are another crucial computational tool, particularly in drug discovery. By modeling the interaction of a ligand with a biological target, it is possible to predict binding affinity and mode of action. nih.gov For example, molecular docking has been used to understand the binding of novel pyridine derivatives as inhibitors of the SHP2 protein, a target in cancer therapy. nih.gov Applying these methods to this compound could rapidly screen its potential as a therapeutic agent against a wide range of biological targets.
Predictive modeling can also be used to estimate various physicochemical and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity) of novel compounds. nih.gov This allows for the early identification of candidates with favorable drug-like properties, reducing the time and cost associated with drug development.
Interdisciplinary Research Integrating Alkylpyridine Chemistry
The versatility of the pyridine scaffold ensures its relevance across a wide range of scientific disciplines. Future research on this compound is expected to be highly interdisciplinary, with applications spanning from materials science to biology.
In materials science, pyridine-containing compounds are utilized in the development of organic electronics, sensors, and catalysts. cnr.it The specific substitution pattern of this compound could impart unique electronic and steric properties, making it a candidate for incorporation into novel functional materials. For example, pyridine-based macrocycles have been shown to have interesting catalytic applications. unimi.it
In medicinal chemistry, the pyridine nucleus is a common feature in many FDA-approved drugs. nih.gov The functionalization of the pyridine ring can significantly impact a molecule's biological activity. nih.gov Research into pyridine derivatives has identified compounds with potential as antibacterial, anticancer, and anticoagulant agents. nih.govnih.govdovepress.com The unique structure of this compound makes it a valuable candidate for screening in various biological assays to identify potential therapeutic applications.
Furthermore, the integration of pyridine derivatives into supramolecular chemistry is a growing area of interest. The ability of the pyridine nitrogen to coordinate with metals makes these compounds excellent building blocks for self-assembled structures with novel properties and applications. mdpi.com
High-Throughput Experimentation for Structure-Property Discovery
High-throughput experimentation (HTE) is revolutionizing the pace of chemical research by enabling the rapid synthesis and screening of large libraries of compounds. researchgate.net This approach is particularly well-suited for exploring the structure-property relationships of a scaffold like this compound.
The development of automated synthesis platforms, including the use of flow chemistry and microwave reactors, allows for the rapid generation of a diverse range of pyridine derivatives. researchgate.net These libraries can then be subjected to high-throughput screening (HTS) to identify compounds with desired biological activities or material properties. For example, a library of pyridine-fused boronic ester building blocks was synthesized and subjected to high-throughput synthesis to generate biaryl and ether-linked compound libraries for drug discovery. nih.gov
HTS assays can be designed to screen for a wide range of properties, from the inhibition of a specific enzyme to the identification of novel materials with specific optical or electronic characteristics. The data generated from these screens can be used to build structure-activity relationship (SAR) models, which can then guide the design of next-generation compounds with improved properties. The screening of a library of over 20,000 compounds led to the identification of a spiro piperidine (B6355638) pyrido pyridine as a Rift Valley fever virus endonuclease inhibitor. acs.org
Table 2: Key Terminology in High-Throughput Experimentation
| Term | Definition |
| High-Throughput Experimentation (HTE) | The use of automated systems to rapidly perform a large number of experiments. |
| High-Throughput Screening (HTS) | The process of rapidly assessing the activity of a large number of compounds against a specific target. |
| Compound Library | A collection of diverse chemical compounds used in HTS. nih.gov |
| Structure-Activity Relationship (SAR) | The relationship between the chemical structure of a molecule and its biological or chemical activity. |
| Flow Chemistry | The process of performing chemical reactions in a continuous flowing stream rather than in a batch. researchgate.net |
By embracing these future perspectives and emerging research areas, the scientific community can unlock the full potential of this compound and the broader class of alkylpyridines, leading to innovations in medicine, materials science, and beyond.
Q & A
Q. What are the most reliable synthetic routes for 2-Butan-2-yl-6-methylpyridine, and how do reaction conditions influence regioselectivity?
- Methodological Answer : The synthesis of pyridine derivatives like this compound often employs cross-coupling strategies. For example, Negishi cross-coupling (using organozinc reagents and palladium catalysts) has been effective for analogous 6-methylpyridine derivatives, enabling precise control over substituent placement . Additionally, organometallic reactions (e.g., phenyllithium with bromopyridines in anhydrous toluene) can introduce bulky groups like tert-butyl, though steric effects may require optimized temperatures (e.g., −78°C to room temperature) . Key parameters include catalyst choice (Ni vs. Pd), solvent polarity, and protecting group strategies to minimize side reactions.
Q. Which spectroscopic techniques are optimal for characterizing the stereochemical configuration of this compound?
- Methodological Answer :
- X-ray crystallography (via SHELX software) is the gold standard for resolving stereochemistry, particularly for tert-butyl groups that induce steric strain .
- NMR spectroscopy : H and C NMR can identify regioselectivity using coupling constants and NOE experiments. For example, the methyl group at position 6 typically shows upfield shifts due to electron-donating effects .
- Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns, critical for distinguishing isomers .
Q. How can computational chemistry methods predict the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects such as:
- Electron density distribution at nitrogen atoms, impacting coordination chemistry.
- Frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic/electrophilic reactions .
Software like Gaussian or ORCA can simulate IR/Raman spectra for comparison with experimental data .
Advanced Research Questions
Q. What strategies resolve contradictions between experimental NMR data and computational chemical shift predictions for derivatives?
- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Strategies include:
- Solvent-correction models in DFT (e.g., COSMO-RS) to account for dielectric environments .
- Dynamic NMR experiments to detect rotational barriers in tert-butyl groups, which may shift peaks at varying temperatures .
- Cross-validation with X-ray structures (SHELXL-refined) to confirm spatial arrangements .
Q. How to design mechanistic studies for catalytic coupling pathways in this compound synthesis?
- Methodological Answer :
- Isotopic labeling (e.g., C at the pyridine ring) tracks bond formation in cross-coupling reactions .
- Kinetic isotope effects (KIE) and Eyring plots determine rate-limiting steps (e.g., oxidative addition vs. transmetallation in Pd-catalyzed reactions) .
- In situ FTIR/Raman spectroscopy monitors intermediate species during catalysis .
Q. What challenges exist in achieving enantioselective synthesis, and which chiral catalysts show promise?
- Methodological Answer : The tert-butyl group creates steric hindrance, complicating asymmetric induction. Potential solutions:
- Chiral bisoxazoline-Pd complexes for Suzuki-Miyaura couplings, achieving >90% ee in bipyridine syntheses .
- Enzymatic resolution using lipases or esterases to separate racemic mixtures .
- Chiral stationary phase HPLC for post-synthetic enantiomer purification .
Q. How does steric hindrance from the tert-butyl group affect reactivity in coordination chemistry?
- Methodological Answer :
Q. What interdisciplinary approaches validate structural anomalies in this compound?
- Methodological Answer : Combine:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
